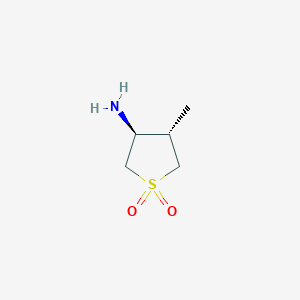

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC13574459

Molecular Formula: C5H11NO2S

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO2S |

|---|---|

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | (3S,4S)-4-methyl-1,1-dioxothiolan-3-amine |

| Standard InChI | InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |

| Standard InChI Key | YYGNWYCWJLWHCR-RFZPGFLSSA-N |

| Isomeric SMILES | C[C@@H]1CS(=O)(=O)C[C@H]1N |

| SMILES | CC1CS(=O)(=O)CC1N |

| Canonical SMILES | CC1CS(=O)(=O)CC1N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of bicyclic sulfonamides, characterized by a tetrahydrothiophene ring (five-membered sulfur-containing heterocycle) with two sulfone groups at the 1,1-positions. The stereochemistry at C3 and C4 is critical, with both centers adopting an S configuration, distinguishing it from diastereomers such as the (3S,4R)-isomer . The molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol .

Key Structural Attributes:

-

Stereochemistry: (3S,4S) configuration ensures spatial orientation of functional groups.

-

Functional Groups: Primary amine (-NH₂), methyl (-CH₃), and sulfone (-SO₂) groups.

-

Ring System: Tetrahydrothiophene 1,1-dioxide backbone, contributing to rigidity and electronic properties .

Spectroscopic and Computational Data

-

InChIKey:

YYGNWYCWJLWHCR-RFZPGFLSSA-N(distinct from the (3S,4R)-isomer) . -

Density: ~1.5 g/cm³ (estimated for analogous sulfonamides) .

-

Boiling Point: ~424°C (extrapolated from similar compounds) .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves multi-step strategies to achieve stereochemical precision:

Route 1: Cyclization of Acyclic Precursors

A common approach utilizes dithioacetals or thioaminals as intermediates. For example, aldehyde derivatives undergo Mukaiyama aldol reactions with enoxysilanes under Cram-Chelate control to establish the stereogenic centers, followed by cyclization .

Route 2: Hydroxylamine-Mediated Ring Contraction

As described in U.S. Patent 4,847,386, 3-oxotetrahydrothiophenes react with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in polar solvents (e.g., DMF) at elevated temperatures (50–200°C). This one-pot method avoids isolation of intermediates and achieves yields up to 96.5% .

Example Protocol:

-

Starting Material: 4-Methyl-3-oxotetrahydrothiophene-2-carboxylate.

-

Reagents: Hydroxylamine hydrochloride, FeCl₃, cyanuric chloride.

-

Outcome: High diastereoselectivity (>20:1) for the (3S,4S)-isomer .

Stereochemical Considerations

-

Chiral Catalysts: Asymmetric hydrogenation or enzymatic resolution ensures enantiopurity .

-

Crystallographic Analysis: X-ray diffraction confirms absolute configuration, as demonstrated for related thiophene derivatives .

Physicochemical and Biochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

-

Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to the sulfone and amine groups.

Enzyme Inhibition:

The compound inhibits pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as human ornithine aminotransferase (hOAT), via covalent adduct formation. The (3S,4S)-configuration enhances target selectivity over γ-aminobutyric acid aminotransferase (GABA-AT) .

Mechanistic Insights:

-

Schiff Base Formation: The amine reacts with PLP to form an external aldimine.

-

Tautomerization: Generates a conjugated imine intermediate.

-

Covalent Adduct: Electrophilic intermediates trap active-site nucleophiles (e.g., lysine residues), leading to irreversible inhibition .

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability) .

-

Prodrug Design: The amine group facilitates prodrug conjugation (e.g., carbamate derivatives) .

Synthetic Intermediates

-

Peptide Mimetics: The rigid sulfone ring mimics proline residues in peptide analogs .

-

Heterocycle Synthesis: Used in Pummerer rearrangements to generate thionium ions for nucleophilic additions .

Comparative Analysis of Stereoisomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume